Chikv-IN-4

Description

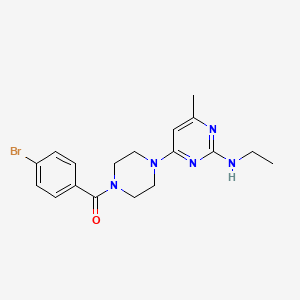

The exact mass of the compound 4-[4-(4-bromobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-2-pyrimidinamine is 403.10077 g/mol and the complexity rating of the compound is 435. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Chikv-IN-4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chikv-IN-4 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl)-[4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22BrN5O/c1-3-20-18-21-13(2)12-16(22-18)23-8-10-24(11-9-23)17(25)14-4-6-15(19)7-5-14/h4-7,12H,3,8-11H2,1-2H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQDRALXYLFZGFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22BrN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Mechanism of Action of Chikv-IN-4 Analogue, RA-0002034, Against Chikungunya Virus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of a potent Chikungunya virus (CHIKV) inhibitor, focusing on the well-characterized nsP2 protease inhibitor RA-0002034 as a representative compound, in the absence of specific data for a molecule designated "Chikv-IN-4". The Chikungunya virus, a mosquito-borne alphavirus, is responsible for large-scale outbreaks of debilitating arthritic disease, and currently has no FDA-approved therapeutics.[1] The viral nonstructural protein 2 (nsP2) protease is an essential enzyme for viral replication, making it a prime target for antiviral drug development.[1][2]

Core Mechanism of Action: Covalent Inhibition of nsP2 Protease

The primary mechanism of action for the representative inhibitor, RA-0002034, is the covalent inhibition of the Chikungunya virus nsP2 protease (nsP2pro).[3] This inhibitor was identified through a covalent fragment-based screening approach targeting the cysteine protease activity of nsP2.[1][3] The nsP2 protease is crucial for processing the viral polyprotein (P1234) into individual, functional nonstructural proteins (nsP1-4) that are necessary for viral replication.[1]

RA-0002034 contains a vinyl sulfone warhead that specifically and covalently modifies the catalytic cysteine residue (C478) within the active site of the nsP2 protease.[3] This irreversible modification of the catalytic dyad, which also includes histidine (H548), abolishes the enzymatic activity of the protease, thereby halting the processing of the viral polyprotein and inhibiting viral replication.[1] The specificity of this interaction is highlighted by the lack of significant off-target reactivity in proteomic experiments and against a panel of other cysteine proteases.[3]

Quantitative Data on Inhibitor Activity

The efficacy of RA-0002034 and other identified inhibitors has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibition of CHIKV nsP2 Protease by RA-0002034

| Parameter | Value | Description |

| IC50 | 58 ± 17 nM | The half maximal inhibitory concentration, indicating the potency of the inhibitor against the purified nsP2 protease.[3] |

| kinact/KI | 6.4 × 103 M-1s-1 | The second-order rate constant for enzyme inactivation, reflecting the efficiency of covalent bond formation.[3] |

Table 2: Antiviral Activity of Selected CHIKV nsP2 Protease Inhibitors

| Compound | IC50 (µM) | Assay System |

| Compound 10 | 13.1 | Antiviral activity against CHIKV in a cell-based assay.[4] |

| Compound 10c | 8.3 | Antiviral activity against CHIKV in a cell-based assay.[4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. The following sections describe the key experimental protocols used in the characterization of CHIKV nsP2 protease inhibitors.

CHIKV nsP2 Protease Biochemical Assay

This assay is designed to measure the enzymatic activity of the purified nsP2 protease and the inhibitory effect of test compounds.

-

Protein Expression and Purification: The CHIKV nsP2 protease domain is recombinantly expressed, often in E. coli, and purified to homogeneity.

-

Substrate: A fluorogenic peptide substrate that is specifically cleaved by the nsP2 protease is used. Upon cleavage, a fluorescent signal is produced.

-

Assay Procedure:

-

The purified nsP2 protease is incubated with the test compound at various concentrations for a defined period.

-

The fluorogenic substrate is then added to initiate the enzymatic reaction.

-

The increase in fluorescence over time is monitored using a plate reader.

-

-

Data Analysis: The rate of the enzymatic reaction is calculated from the linear phase of the fluorescence curve. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then calculated by fitting the dose-response data to a suitable equation.

Cell-Based Antiviral Assay

This assay evaluates the ability of a compound to inhibit viral replication in a cellular context.

-

Cell Culture: A susceptible cell line, such as Vero cells, is cultured in appropriate media.

-

Infection and Treatment:

-

Cells are seeded in multi-well plates and allowed to adhere.

-

The cells are then infected with Chikungunya virus at a specific multiplicity of infection (MOI).

-

Immediately after infection, the cells are treated with the test compound at various concentrations.

-

-

Quantification of Viral Replication: After a defined incubation period (e.g., 24-48 hours), the extent of viral replication is measured using one of the following methods:

-

Plaque Assay: This method quantifies the number of infectious virus particles.

-

RT-qPCR: This technique measures the amount of viral RNA in the cell lysate or supernatant.

-

Reporter Virus Assay: A recombinant virus expressing a reporter gene (e.g., luciferase or fluorescent protein) is used, and the reporter signal is measured.

-

-

Data Analysis: The EC50 (half-maximal effective concentration) is determined by plotting the inhibition of viral replication against the compound concentration. Cell viability assays are also performed in parallel to assess the cytotoxicity of the compound and determine the selectivity index (SI = CC50/EC50).

Mass Spectrometry for Target Engagement

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed to confirm the covalent modification of the nsP2 protease by the inhibitor.

-

Sample Preparation:

-

The purified nsP2 protease is incubated with the covalent inhibitor.

-

The protein is then denatured, reduced, alkylated, and digested into smaller peptides using a protease such as trypsin.

-

-

LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

-

Data Analysis: The MS/MS spectra are searched against the protein sequence database to identify the peptides. The covalent modification of the catalytic cysteine (C478) is confirmed by identifying the peptide containing this residue with a mass shift corresponding to the mass of the inhibitor.[3]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the mechanism of action of CHIKV nsP2 protease inhibitors.

Caption: Chikungunya virus replication cycle highlighting the role of nsP2 protease.

Caption: Workflow for the identification of covalent nsP2 protease inhibitors.

Caption: Mechanism of covalent inhibition of nsP2 protease by RA-0002034.

References

A Technical Guide to a Novel Inhibitor of Chikungunya Virus Replication: Targeting the nsP3 Macrodomain

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of a novel class of inhibitors targeting the macrodomain of the Chikungunya virus (CHIKV) non-structural protein 3 (nsP3). The nsP3 macrodomain's essential role in viral replication and virulence makes it a prime target for antiviral drug development.[1][2][3] This guide details the mechanism of action, summarizes key quantitative data, provides experimental protocols, and visualizes complex processes to facilitate further research and development in this critical area.

Introduction: The Role of the nsP3 Macrodomain in CHIKV Replication

Chikungunya virus, a mosquito-borne alphavirus, is responsible for widespread outbreaks of debilitating arthritis and fever.[4] The viral genome encodes four non-structural proteins (nsP1-4) that form the viral replication complex. Within this complex, nsP3 is a multifunctional protein crucial for RNA synthesis and modulating the host immune response.[1][5]

The N-terminus of nsP3 contains a highly conserved macrodomain (nsP3MD).[2] This domain possesses ADP-ribosylhydrolase activity, which removes mono-ADP-ribose from host and viral proteins.[1][5] This enzymatic function is critical for viral replication; it is believed to counteract the host's innate immune response, which uses ADP-ribosylation as a defense mechanism.[2] Mutant viruses with impaired nsP3MD hydrolase activity show significantly reduced replication and virulence, establishing nsP3MD as a promising target for novel antiviral therapies.[1][2][3]

Mechanism of Action: Inhibition of nsP3 Macrodomain

Novel inhibitors, such as those based on a 2-pyrimidone-4-carboxylic acid scaffold, have been identified through fragment-based drug design.[6][7] These small molecules act by competitively binding to the ADP-ribose binding site within the nsP3 macrodomain.[6][7] By occupying this pocket, the inhibitor prevents the macrodomain from binding to and hydrolyzing ADP-ribosylated substrates. This disruption of nsP3MD's enzymatic function is the primary mechanism of antiviral action, leading to the inhibition of viral replication.[7]

Caption: Mechanism of nsP3MD inhibition.

Quantitative Data Summary

The efficacy of novel nsP3 macrodomain inhibitors is evaluated through various cell-based assays. The data below is representative of compounds identified through fragment-based screening, such as 2-oxo-5,6-benzopyrimidine-4-carboxylic acid.[7]

| Compound ID | Assay Type | Cell Line | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| SRI-43750 | Anti-CHIKV Activity | Vero | 23 | >100 | >4.3 | [7] |

| Ribavirin | Anti-CHIKV Activity | Vero | 341 | >1000 | >2.9 | [8] |

| Ribavirin | Anti-CHIKV Activity | HUH-7 | 2.575 | >65 | >25.2 | [9] |

| Favipiravir (T-705) | Anti-CHIKV Activity | HUH-7 | 20.00 | >157 | >7.8 | [9] |

-

IC50 (Half-maximal Inhibitory Concentration): Concentration of a drug at which it inhibits 50% of the viral activity.

-

EC50 (Half-maximal Effective Concentration): Concentration of a drug that gives half-maximal response.

-

CC50 (50% Cytotoxic Concentration): Concentration of a drug that kills 50% of uninfected cells.

-

Selectivity Index (SI): Ratio of CC50 to IC50/EC50, indicating the therapeutic window of the compound.

Key Experimental Protocols

Detailed and reproducible protocols are essential for the validation of antiviral compounds. Below are methodologies for two key assays used in the characterization of nsP3MD inhibitors.

The PRNT is the gold standard for quantifying infectious virus particles and assessing the efficacy of antiviral compounds.[10][11]

-

Cell Seeding: Seed Vero cells (e.g., 2 x 10^5 cells/well) in 12-well plates and incubate overnight to form a confluent monolayer.

-

Compound Dilution: Prepare serial dilutions of the test inhibitor in serum-free cell culture medium.

-

Virus-Inhibitor Incubation: Mix a standard amount of CHIKV (e.g., 100 Plaque Forming Units - PFU) with each inhibitor dilution. Incubate the mixture at 37°C for 1 hour to allow the inhibitor to bind to the virus or affect host cells prior to infection.[12]

-

Inoculation: Remove the growth medium from the Vero cell plates and inoculate the monolayers with the virus-inhibitor mixtures. Incubate at 37°C for 1 hour, with gentle rocking every 15 minutes to ensure even distribution.[13]

-

Overlay: After incubation, remove the inoculum and overlay the cell monolayer with a semi-solid medium, such as 2% methylcellulose or agar, containing the corresponding concentration of the test inhibitor.[12]

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until visible plaques (zones of cell death) appear.

-

Staining and Counting: Fix the cells with a solution like 4% formaldehyde. Remove the overlay and stain the cell monolayer with a crystal violet solution. Plaques will appear as clear zones against a purple background.

-

Calculation: Count the number of plaques in each well. The IC50 value is calculated as the inhibitor concentration that reduces the number of plaques by 50% compared to the untreated virus control.[14]

qRT-PCR is used to quantify viral RNA, providing a direct measure of viral replication.[15]

-

Cell Culture and Infection: Seed cells (e.g., Vero or A549) in 24-well plates.[13] Once confluent, infect the cells with CHIKV at a specified Multiplicity of Infection (MOI) in the presence of various concentrations of the test inhibitor.

-

RNA Extraction: At a defined time point post-infection (e.g., 24 or 48 hours), harvest the cell culture supernatant or the cells themselves. Extract total RNA using a commercial viral RNA extraction kit according to the manufacturer's protocol.

-

qRT-PCR Reaction Setup: Prepare the qRT-PCR reaction mixture. This typically includes a one-step RT-PCR master mix (containing reverse transcriptase, DNA polymerase, dNTPs), specific primers and a probe targeting a conserved region of the CHIKV genome (e.g., nsP1, nsP2, or E1 gene), and the extracted RNA template.[15][16][17]

-

Thermal Cycling: Perform the reaction on a real-time PCR instrument. A typical protocol includes:

-

Data Analysis: Generate a standard curve using serial dilutions of a known quantity of viral RNA or a plasmid containing the target sequence. Quantify the viral RNA in the samples by comparing their cycle threshold (Ct) values to the standard curve. The EC50 is the inhibitor concentration that reduces viral RNA levels by 50%.[19]

Caption: Workflow for Antiviral Compound Evaluation.

Conclusion and Future Directions

The Chikungunya virus nsP3 macrodomain is a validated and highly promising target for the development of novel antiviral therapeutics. Inhibitors based on scaffolds like 2-pyrimidone-4-carboxylic acid have demonstrated specific binding and anti-CHIKV activity in vitro.[6][7]

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and pharmacokinetic properties of the current lead compounds.

-

In Vivo Efficacy: Evaluating the most promising inhibitors in relevant animal models of CHIKV infection to assess their therapeutic potential.

-

Resistance Studies: Identifying potential resistance mutations in the nsP3 macrodomain to anticipate and overcome clinical challenges.

-

Pan-Alphavirus Activity: Investigating whether these inhibitors are effective against other pathogenic alphaviruses, given the conserved nature of the macrodomain.[6][7]

By pursuing these research avenues, the scientific community can advance the development of a first-in-class nsP3 macrodomain inhibitor for the treatment of Chikungunya fever.

References

- 1. pnas.org [pnas.org]

- 2. Identifying novel chemical matter against the Chikungunya virus nsP3 macrodomain through crystallographic fragment screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identifying novel chemical matter against the Chikungunya virus nsP3 macrodomain through crystallographic fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. whiterose-mechanisticbiology-dtp.ac.uk [whiterose-mechanisticbiology-dtp.ac.uk]

- 5. The Chikungunya Virus nsP3 Macro Domain Inhibits Activation of the NF-κB Pathway [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyrimidone inhibitors targeting Chikungunya Virus nsP3 macrodomain by fragment-based drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Towards antivirals against chikungunya virus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Neutralization Assay for Chikungunya Virus Infection: Plaque Reduction Neutralization Test. | Semantic Scholar [semanticscholar.org]

- 11. Neutralization Assay for Chikungunya Virus Infection: Plaque Reduction Neutralization Test | Springer Nature Experiments [experiments.springernature.com]

- 12. Development of Neutralization Assay Using an eGFP Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chlorinated biscoumarins inhibit chikungunya virus replication in cell-based and animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of a Real-Time Cell Analysing (RTCA) method as a fast and accurate screen for the selection of chikungunya virus replication inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Assays for Detection and Quantification of Chikungunya Virus - Page 4 [medscape.com]

- 16. Establishment of one-step SYBR green-based real time-PCR assay for rapid detection and quantification of chikungunya virus infection | springermedizin.de [springermedizin.de]

- 17. cabidigitallibrary.org [cabidigitallibrary.org]

- 18. Analytical and clinical performance of a Chikungunya qRT-PCR for Central and South America - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antiviral activity of selected flavonoids against Chikungunya virus - PubMed [pubmed.ncbi.nlm.nih.gov]

Fictional Technical Guide: Discovery and Initial Characterization of Novel Chikungunya Virus Polymerase Inhibitors

Disclaimer: The molecule "Chikv-IN-4" is not referenced in the provided search results. This guide is a synthesized document based on publicly available information on novel Chikungunya virus (CHIKV) polymerase inhibitors, specifically GAP-1146924 and GAP-1173149, which will be used as illustrative examples.

Introduction

Chikungunya virus (CHIKV) is a mosquito-borne alphavirus that has caused millions of human infections worldwide, leading to debilitating arthralgia, fever, and rash.[1][2] With a recently approved vaccine, there remains a significant unmet medical need for antiviral treatments for active infections.[1][2] This document outlines the discovery and initial characterization of novel small-molecule inhibitors of the CHIKV RNA-dependent RNA polymerase (RdRp), a key enzyme in the viral replication cycle.

The viral genome is a single-stranded positive-sense RNA that is translated upon entry into the host cell to produce a nonstructural polyprotein (P1234).[2] This polyprotein is processed into four nonstructural proteins (nsP1-4) that form the replication complex.[2] The nsP4 protein functions as the RdRp and is a prime target for antiviral drug development.[1][2] This guide details the identification of potent inhibitors of nsP4 and the preliminary elucidation of their mechanism of action.

Quantitative Data Summary

The following table summarizes the in vitro efficacy and toxicity data for two novel CHIKV polymerase inhibitors, GAP-1146924 and GAP-1173149.[3]

| Compound | Assay | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| GAP-1146924 | Replicon Assay | U-2 OS | 9.2 | >100 | >10.9 |

| GAP-1173149 | Replicon Assay | U-2 OS | 5.3 | >100 | >18.9 |

| GAP-1173149 | Antiviral Assay | NHDF | Similar to U-2 OS | >100 | >54 |

| GAP-1146924 | Antiviral Assay | NHDF | Similar to U-2 OS | >100 | >43 |

EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/EC50); U-2 OS: Human osteosarcoma cell line; NHDF: Normal human dermal fibroblasts.

Experimental Protocols

High-Throughput Screening (HTS) Assay

A high-throughput screening assay utilizing a CHIKV nanoluciferase (nLuc) reporter virus was developed to identify novel small-molecule inhibitors.[1]

-

Cell Seeding: U-2 OS cells are seeded into 384-well plates.

-

Compound Addition: A library of small molecules is added to the wells.

-

Virus Infection: Cells are infected with the CHIKV-nLuc reporter virus.

-

Incubation: Plates are incubated to allow for viral replication.

-

Luciferase Assay: Nanoluciferase activity is measured as a readout for viral replication. A decrease in luminescence indicates inhibition of viral replication.

Replicon Assay

To confirm that the compounds target viral RNA synthesis, a replicon assay was employed.[3]

-

Cell Line: U-2 OS cells stably expressing a CHIKV replicon are used. The replicon contains the viral nonstructural proteins and a reporter gene (e.g., luciferase) but lacks the structural proteins, making it incapable of producing infectious virus particles.

-

Compound Treatment: The identified hit compounds are added to the replicon-containing cells in a dose-response format.

-

Incubation: Cells are incubated to allow for replicon replication.

-

Reporter Gene Assay: The expression of the reporter gene is quantified to determine the effect of the compounds on viral RNA replication.

Time-of-Addition (ToA) Studies

To determine the stage of the viral life cycle targeted by the inhibitors, time-of-addition studies were conducted.[3]

-

Cell Infection: U-2 OS cells are infected with the CHIKV-nLuc virus.

-

Compound Addition at Different Time Points: The inhibitors are added at various time points post-infection. Control compounds with known mechanisms of action (e.g., entry inhibitors, polymerase inhibitors) are included.[3]

-

Luciferase Measurement: Luciferase activity is measured at a fixed time point after infection.

-

Analysis: The inhibitory effect of the compounds at different times of addition provides insight into whether they act at an early (entry) or late (replication) stage of the viral life cycle. The profiles of GAP-1146924 and GAP-1173149 closely resembled those of known polymerase inhibitors.[3]

Resistance Profiling

To identify the viral target of the inhibitors, resistance selection studies were performed.[2]

-

Virus Passaging: CHIKV is passaged in the presence of increasing concentrations of the inhibitor.

-

Selection of Resistant Mutants: Viruses that can replicate in the presence of the inhibitor are selected for.

-

Genomic Sequencing: The genomes of the resistant viruses are sequenced to identify mutations.

-

Confirmation of Resistance: The identified mutations are introduced into a wild-type infectious clone of the virus, and the resulting virus is tested for its sensitivity to the inhibitor to confirm that the mutation confers resistance. Mutations conferring resistance to GAP-1173149 and GAP-1146924 were found in the nsP4 protein.[2]

Visualizations

Caption: Proposed mechanism of action for novel CHIKV inhibitors.

Caption: Workflow for discovery and characterization of CHIKV inhibitors.

Mechanism of Action

-

Replicon Activity: The compounds inhibited the replication of a CHIKV replicon, which only contains the nonstructural proteins necessary for RNA synthesis.[3]

-

Time-of-Addition Profile: The inhibitory profile of these compounds in ToA studies was similar to that of known polymerase inhibitors.[3]

-

Resistance Mutations: Viruses resistant to these inhibitors consistently acquired mutations in the gene encoding the nsP4 protein.[2]

In silico docking analyses suggest potential binding pockets for these inhibitors near the active site of the polymerase.[1][2] These findings indicate that GAP-1146924 and GAP-1173149 represent novel chemotypes for the development of direct-acting antivirals against Chikungunya virus.[1] Further studies are warranted to optimize their potency and pharmacokinetic properties for potential in vivo evaluation.

References

A Technical Guide to the Preliminary In Vitro Evaluation of Novel Chikungunya Virus Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Chikv-IN-4" is not referenced in the current scientific literature. This document, therefore, serves as an in-depth technical guide outlining the standard preliminary in vitro studies for a hypothetical novel Chikungunya virus (CHIKV) inhibitor, using established methodologies and data presentation formats.

Introduction

Chikungunya virus (CHIKV) is a re-emerging arbovirus that causes significant morbidity, characterized by debilitating arthralgia.[1] The absence of approved antiviral therapies necessitates the development of novel inhibitors.[2] This guide details the essential in vitro assays required for the preliminary assessment of a candidate inhibitor, herein referred to as Chikv-IN-4. The described protocols cover the evaluation of cytotoxicity, antiviral efficacy, and the initial elucidation of the mechanism of action.

Cytotoxicity Assessment

Prior to evaluating antiviral activity, it is crucial to determine the cytotoxicity of the test compound to ensure that any observed antiviral effect is not merely a consequence of cell death.[3] The 50% cytotoxic concentration (CC50) is a key parameter derived from these studies.

Experimental Protocol: MTT Assay

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Seed Vero E6 cells (or another susceptible cell line) into a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2 to allow for cell adherence.

-

Compound Preparation: Prepare a serial dilution of Chikv-IN-4 in cell culture medium. A typical concentration range would be from 0.1 µM to 100 µM.

-

Cell Treatment: Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of the diluted compound. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2, corresponding to the duration of the planned antiviral assay.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is determined by non-linear regression analysis of the dose-response curve.

Data Presentation: Cytotoxicity of Chikv-IN-4

The results of the cytotoxicity assay should be presented in a clear, tabular format.

| Compound | Cell Line | Assay | Incubation Time (hours) | CC50 (µM) |

| Chikv-IN-4 | Vero E6 | MTT | 72 | >100 |

| Control | Vero E6 | MTT | 72 | Varies |

Antiviral Efficacy Evaluation

Once the non-toxic concentration range of Chikv-IN-4 is established, its ability to inhibit CHIKV replication can be assessed. Key parameters include the 50% effective concentration (EC50) and the selectivity index (SI).

Experimental Protocol: Plaque Reduction Neutralization Test (PRNT)

The PRNT is a functional assay that measures the ability of a compound to inhibit the infectivity of a virus.[4][5]

-

Cell Seeding: Seed Vero E6 cells in 24-well plates to form a confluent monolayer.

-

Virus-Compound Incubation: Prepare serial dilutions of Chikv-IN-4. Mix each dilution with a constant amount of CHIKV (typically 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C.

-

Infection: Inoculate the cell monolayers with the virus-compound mixtures. Include a virus-only control.

-

Adsorption: Allow the virus to adsorb for 1-2 hours at 37°C.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethyl cellulose or agar) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for 3-5 days at 37°C with 5% CO2 until visible plaques are formed.

-

Staining: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a solution like crystal violet to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The EC50 is the concentration of the compound that reduces the number of plaques by 50%.[4]

Experimental Protocol: Quantitative RT-PCR (qRT-PCR)

This assay quantifies viral RNA to measure the effect of the compound on viral replication.[6][7]

-

Cell Seeding and Infection: Seed Vero E6 cells in a 24-well plate. Infect the cells with CHIKV at a multiplicity of infection (MOI) of 0.1.

-

Treatment: After a 1-hour adsorption period, remove the inoculum, wash the cells, and add fresh medium containing serial dilutions of Chikv-IN-4.

-

Incubation: Incubate the plates for 24-48 hours at 37°C.

-

RNA Extraction: Harvest the cell culture supernatant or the cells themselves and extract viral RNA using a commercial kit.[6]

-

qRT-PCR: Perform one-step qRT-PCR using primers and a probe specific to a conserved region of the CHIKV genome (e.g., nsP1 or E1 gene).[8][9] A standard curve generated from a known quantity of viral RNA should be included to quantify the viral load.

-

Data Analysis: Determine the viral RNA copy number in treated samples and compare it to untreated controls. The EC50 is the compound concentration that reduces the viral RNA level by 50%.

Data Presentation: Antiviral Activity of Chikv-IN-4

A summary table should be used to present the antiviral efficacy and selectivity of the compound. The Selectivity Index (SI), calculated as CC50/EC50, is a critical measure of the compound's therapeutic window. A higher SI value indicates a more promising candidate.

| Compound | Cell Line | Assay | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Chikv-IN-4 | Vero E6 | PRNT | 5.2 | >100 | >19.2 |

| Chikv-IN-4 | Vero E6 | qRT-PCR | 4.8 | >100 | >20.8 |

Mechanism of Action Studies

Preliminary studies can provide insights into which stage of the viral life cycle is targeted by Chikv-IN-4.

Experimental Protocol: Time-of-Addition Assay

This assay helps to determine whether the compound acts at an early, middle, or late stage of viral replication.[2][10][11]

-

Synchronized Infection: Infect a confluent monolayer of Vero E6 cells with CHIKV at a high MOI (e.g., 5-10) for 1 hour at 4°C to allow attachment but not entry.

-

Initiation of Replication: Wash the cells and add pre-warmed medium, then transfer the plate to 37°C. This point is considered time zero.

-

Timed Compound Addition: Add a fixed, high concentration of Chikv-IN-4 (e.g., 5-10 times the EC50) to different wells at various time points post-infection (e.g., 0, 2, 4, 6, 8, 10, 12 hours).

-

Reference Inhibitors: Include known inhibitors that target specific stages of the replication cycle as controls. For example, a known entry inhibitor and a known replication inhibitor.

-

Sample Collection: At the end of a single replication cycle (e.g., 12-16 hours), collect the supernatant or cell lysate.

-

Quantification: Measure the viral yield (e.g., by qRT-PCR or plaque assay).

-

Data Analysis: Plot the viral yield against the time of compound addition. The time point at which the compound loses its inhibitory effect indicates the latest possible stage at which it can act.[11]

Visualizations: Workflows and Signaling Pathways

Understanding the experimental logic and the biological context is crucial. The following diagrams illustrate a typical screening workflow and the CHIKV replication cycle.

Caption: A typical workflow for the in vitro screening of antiviral compounds.

Caption: The major stages of the Chikungunya virus replication cycle in a host cell.[1]

References

- 1. Chikungunya virus: epidemiology, replication, disease mechanisms, and prospective intervention strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) [bio-protocol.org]

- 3. emerypharma.com [emerypharma.com]

- 4. Neutralization Assay for Chikungunya Virus Infection: Plaque Reduction Neutralization Test. | Semantic Scholar [semanticscholar.org]

- 5. Neutralization Assay for Chikungunya Virus Infection: Plaque Reduction Neutralization Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Establishment of one-step SYBR green-based real time-PCR assay for rapid detection and quantification of chikungunya virus infection | springermedizin.de [springermedizin.de]

- 7. researchgate.net [researchgate.net]

- 8. Assays for Detection and Quantification of Chikungunya Virus - Page 4 [medscape.com]

- 9. Analytical and clinical performance of a Chikungunya qRT-PCR for Central and South America - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A time-of–drug addition approach to target identification of antiviral compounds | Springer Nature Experiments [experiments.springernature.com]

- 11. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]

Target Identification of Chikv-IN-4 in Chikungunya Virus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The re-emergence of Chikungunya virus (CHIKV), an alphavirus transmitted by mosquitoes, has underscored the urgent need for effective antiviral therapeutics.[1][2][3][4] Currently, there are no FDA-approved drugs to treat the often debilitating arthritic disease caused by CHIKV infection.[1][5] The viral non-structural protein 2 (nsP2), a multifunctional enzyme with protease and helicase domains, is essential for viral replication and represents a prime target for drug discovery.[1][6][7] This technical guide provides an in-depth overview of the target identification process for a hypothetical inhibitor, "Chikv-IN-4," focusing on the well-characterized nsP2 protease as its putative target. The guide details relevant experimental protocols, presents quantitative data for known nsP2 inhibitors, and visualizes key pathways and workflows to aid researchers in the development of novel anti-CHIKV agents.

Introduction to Chikungunya Virus and the nsP2 Target

Chikungunya virus is a positive-sense, single-stranded RNA virus belonging to the Togaviridae family.[8][9] Its genome encodes two large polyproteins: a non-structural polyprotein (P1234) and a structural polyprotein.[1][10] The nsP2 protein, a key component of the viral replication complex, is responsible for the proteolytic processing of the non-structural polyprotein into its mature forms (nsP1, nsP2, nsP3, and nsP4).[1][7] The C-terminal domain of nsP2 contains a papain-like cysteine protease that is crucial for this processing and, consequently, for viral genome replication.[1][7] The essential nature of the nsP2 protease makes it a highly attractive target for the development of direct-acting antivirals against CHIKV.[1][6][11]

Quantitative Data for Representative CHIKV nsP2 Protease Inhibitors

To provide a framework for evaluating the potency of a novel inhibitor like "Chikv-IN-4," this section summarizes key quantitative data for several reported CHIKV nsP2 protease inhibitors.

| Compound/Inhibitor | Assay Type | Target | IC50 | EC50 | Other Metrics | Reference |

| RA-0002034 | Biochemical | CHIKV nsP2pro | 58 ± 17 nM | - | kinact/KI = 6.4 x 103 M-1s-1 | [5] |

| Compound 10 | Cell-based | CHIKV | - | 13.1 µM | - | [11] |

| Compound 10c | Cell-based | CHIKV | - | 8.3 µM | - | [11] |

| Pantinin-1 | Enzymatic | CHIKV nsP2pro | 6.4 ± 2.04 µM | - | Competitive Inhibitor | [8] |

| Withaferin A | Enzymatic | CHIKV nsP2 | - | - | Inhibits polyprotein processing and minus-sense RNA synthesis | [10] |

| Ribostamycin sulfate | In silico | CHIKV nsP2pro | - | - | Docking Score: -8.738 kcal/mol | [7] |

| E-64 | In silico | CHIKV nsP2pro | - | - | Docking Score: -7.08 kcal/mol | [7] |

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; nsP2pro: nsP2 protease domain.

Experimental Protocols for Target Identification and Validation

This section details the methodologies for key experiments to identify and validate the target of an antiviral compound such as "Chikv-IN-4."

High-Throughput Screening (HTS) for Antiviral Activity

A primary step in identifying novel inhibitors is to screen compound libraries for their ability to block viral replication in a cell-based assay.

-

Protocol:

-

Develop a recombinant CHIKV expressing a reporter gene, such as nanoluciferase (CHIKV-nLuc).[12]

-

Seed human cells (e.g., normal human dermal fibroblasts - NHDF) in 384-well plates.[12]

-

Infect the cells with CHIKV-nLuc at a specific multiplicity of infection (MOI), for instance, 0.1 FFU per cell.[12]

-

Treat the infected cells with compounds from a chemical library at a defined concentration.

-

After a suitable incubation period (e.g., 24 hours), measure the reporter gene activity (e.g., luciferase signal), which correlates with viral replication.

-

Identify initial "hits" as compounds that significantly reduce the reporter signal without causing cytotoxicity.[12]

-

Biochemical Assay for nsP2 Protease Inhibition

To determine if the antiviral activity is due to direct inhibition of the nsP2 protease, a biochemical assay is employed.

-

Protocol:

-

Express and purify recombinant CHIKV nsP2 protease (nsP2pro).[8]

-

Utilize a fluorogenic peptide substrate that is specifically cleaved by nsP2pro, leading to an increase in fluorescence.[8]

-

In a 96-well plate, incubate the purified nsP2pro with varying concentrations of the test compound (e.g., "Chikv-IN-4").[8]

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.[8]

-

Monitor the fluorescence emission over time using a plate reader.[8]

-

Calculate the rate of substrate cleavage and determine the IC50 value of the inhibitor.[8]

-

Covalent Target Engagement Analysis using LC-MS/MS

For covalent inhibitors, it is crucial to confirm that the compound directly modifies the intended target at the specific catalytic residue.

-

Protocol:

-

Incubate the purified nsP2 protease with the covalent inhibitor.

-

Digest the protein into smaller peptides using a protease such as trypsin.

-

Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the specific peptide that has been modified by the inhibitor.

-

Fragment the modified peptide to pinpoint the exact amino acid residue that has been covalently labeled (e.g., the catalytic cysteine).[5]

-

Molecular Docking and Dynamics Simulations

Computational methods can provide insights into the potential binding mode and mechanism of action of an inhibitor.

-

Protocol:

-

Obtain the 3D crystal structure of the target protein (e.g., CHIKV nsP2 protease, PDB ID: 3TRK).[6]

-

Use molecular docking software to predict the binding pose of the inhibitor within the active site of the protein.[6]

-

Perform molecular dynamics (MD) simulations to assess the stability of the protein-inhibitor complex over time.[6]

-

Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the protein to understand the binding mechanism.[6]

-

Visualizing Key Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate important concepts in the target identification process.

References

- 1. pnas.org [pnas.org]

- 2. mdpi.com [mdpi.com]

- 3. Small-Molecule Inhibitors of Chikungunya Virus: Mechanisms of Action and Antiviral Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chikungunya virus: an update on antiviral development and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of a cell-active chikungunya virus nsP2 protease inhibitor using a covalent fragment-based screening approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Targeting the nsp2 Cysteine Protease of Chikungunya Virus Using FDA Approved Library and Selected Cysteine Protease Inhibitors [mdpi.com]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Withaferin A inhibits Chikungunya virus nsP2 protease and shows antiviral activity in the cell culture and mouse model of virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Identification and Characterization of Novel Chikungunya Virus Polymerase Inhibitors | bioRxiv [biorxiv.org]

Suramin: A Multi-Targeted Inhibitor of Chikungunya Virus Replication

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiviral properties of suramin against the Chikungunya virus (CHIKV). Suramin, a polysulfonated naphthylurea, has demonstrated significant inhibitory effects on CHIKV replication through a multi-pronged mechanism, primarily targeting the early stages of the viral life cycle. This document synthesizes key findings from in vitro and in vivo studies, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Core Antiviral Properties of Suramin against CHIKV

Suramin exhibits broad-spectrum antiviral activity against various CHIKV strains, including clinical isolates.[1][2] Its primary mechanism involves the inhibition of viral entry into host cells.[3][4] Studies have shown that suramin directly interacts with CHIKV virions, interfering with both virus attachment to the cell surface and the subsequent fusion of the viral and cellular membranes.[4][5] This dual-action on entry effectively curtails the initiation of infection.

Furthermore, in vitro studies suggest that suramin may also interfere with the re-initiation of viral RNA synthesis, indicating a potential secondary target within the host cell.[6] However, CHIKV mutants resistant to other RNA polymerase inhibitors, such as favipiravir and ribavirin, do not show cross-resistance to suramin, suggesting a distinct mechanism of action on the replication complex.[6] In vivo studies using a C57BL/6 mouse model have corroborated the in vitro findings, demonstrating that suramin treatment significantly reduces viral loads and ameliorates the acute symptoms of CHIKV-induced arthritis.[7]

Quantitative Analysis of Antiviral Activity

The antiviral efficacy of suramin against Chikungunya virus has been quantified across various cell lines and viral strains. The following tables summarize the key data from these studies.

Table 1: In Vitro Efficacy of Suramin against Different CHIKV Strains

| Cell Line | CHIKV Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| BHK-21 | S27 | 8.8 - 28.9 | >5000 | >173 - >568 | [1][8] |

| BHK-21 | 0611aTw (clinical) | 28.9 | >5000 | >173 | [1][8] |

| BHK-21 | 0810bTw (clinical) | 15.4 | >5000 | >325 | [1][8] |

| BHK-21 | 0706aTw (clinical) | 8.8 | >5000 | >568 | [1][8] |

| U2OS | S27 | 17.9 - 59.6 | >5000 | >84 - >279 | [1][8] |

| U2OS | 0611aTw (clinical) | 59.6 | >5000 | >84 | [1][8] |

| U2OS | 0810bTw (clinical) | 24.3 | >5000 | >206 | [1][8] |

| U2OS | 0706aTw (clinical) | 17.9 | >5000 | >279 | [1][8] |

| MRC-5 | S27 | 18.1 - 62.1 | >5000 | >80 - >276 | [1][8] |

| MRC-5 | 0611aTw (clinical) | 62.1 | >5000 | >80 | [1][8] |

| MRC-5 | 0810bTw (clinical) | 29.7 | >5000 | >168 | [1][8] |

| MRC-5 | 0706aTw (clinical) | 18.1 | >5000 | >276 | [1][8] |

| Vero E6 | - | ~80 | >5000 | >62.5 | [6] |

EC50 (50% effective concentration) is the concentration of suramin that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration of suramin that causes a 50% reduction in cell viability. SI (Selectivity Index) = CC50/EC50. A higher SI value indicates a more favorable safety profile.

Mechanism of Action: Visualized Pathways

The inhibitory action of suramin on the Chikungunya virus life cycle can be visualized through the following diagrams.

Caption: Suramin's multifaceted inhibition of the CHIKV life cycle.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antiviral activity of suramin against CHIKV.

Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by a certain percentage, typically 50% (EC50).

-

Cell Seeding: Baby Hamster Kidney (BHK-21) cells are seeded in 6-well plates and incubated overnight at 37°C to form a confluent monolayer.[1]

-

Infection: The cell monolayer is infected with a specific multiplicity of infection (MOI) of CHIKV (e.g., 4x10-4) in the presence of varying concentrations of suramin.[1]

-

Incubation: After a 1-hour incubation at 37°C to allow for viral attachment, the inoculum is removed.[1]

-

Overlay: The cells are then covered with an overlay medium containing 1% SeaPlaque agarose and the corresponding concentrations of suramin.[1]

-

Plaque Visualization: The plates are incubated for 2 days at 37°C to allow for plaque formation. The cells are then fixed with formaldehyde and stained with crystal violet to visualize and count the plaques.[9]

-

Data Analysis: The percentage of plaque reduction is calculated relative to an untreated virus control. The EC50 value is determined from the dose-response curve.

Caption: Workflow of the Plaque Reduction Assay.

Time-of-Addition Assay

This experiment helps to elucidate at which stage of the viral replication cycle an antiviral compound exerts its inhibitory effect.

-

Experimental Setup: BHK-21 cells are infected with CHIKV at a specific MOI (e.g., 0.1).[10]

-

Compound Addition: Suramin is added at different time points relative to the infection:

-

Pre-treatment: Added before viral infection and removed.

-

Co-treatment: Added during the 1-hour viral adsorption period.

-

Post-treatment: Added at various time points after the removal of the viral inoculum.

-

-

Sample Collection: The cell supernatant is collected at a specific time point post-infection (e.g., 24 hours).[10]

-

Quantification: The amount of virus in the supernatant is quantified using a plaque assay or RT-qPCR.[10]

-

Analysis: The level of viral inhibition at each time point of addition indicates the targeted stage of the viral life cycle. For example, strong inhibition during co-treatment and early post-treatment suggests an effect on entry and early replication steps.

Caption: Experimental design of the Time-of-Addition Assay.

Virus Binding Assay

This assay directly measures the ability of a compound to inhibit the attachment of virions to the host cell surface.

-

Virus Labeling: CHIKV can be metabolically labeled with 35S-methionine/cysteine or fluorescently labeled with DiD.[4]

-

Cell Preparation: Vero E6 or BS-C-1 cells are pre-chilled to 4°C to prevent viral internalization.[4]

-

Binding Reaction: Labeled virus is incubated with the cells at 4°C in the presence or absence of suramin.[4]

-

Washing: Unbound virus is removed by extensive washing with cold PBS.

-

Quantification:

-

Analysis: A reduction in radioactivity or fluorescence in the suramin-treated samples compared to the control indicates inhibition of viral binding.

Cell Fusion Assay

This assay assesses the effect of a compound on the fusion of the viral envelope with the endosomal membrane.

-

Virus Labeling: CHIKV is labeled with a lipophilic fluorescent dye like pyrene.[4]

-

Fusion Reaction: The pyrene-labeled virus is mixed with liposomes that mimic the endosomal membrane.

-

pH Trigger: The pH of the solution is lowered to ~5.5 to trigger the conformational changes in the viral glycoproteins that lead to fusion.[4]

-

Fluorescence Measurement: Fusion is measured by the change in pyrene fluorescence (excimer to monomer fluorescence ratio).

-

Analysis: Inhibition of the pH-dependent fluorescence change in the presence of suramin indicates that the compound blocks the fusion step.[4]

Conclusion

Suramin is a potent inhibitor of Chikungunya virus replication, acting primarily on the early stages of the viral life cycle by preventing viral attachment and fusion. Its efficacy has been demonstrated in both in vitro and in vivo models. The detailed protocols and data presented in this guide provide a solid foundation for further research and development of suramin and its derivatives as potential therapeutic agents against Chikungunya fever.

References

- 1. Suramin Inhibits Chikungunya Virus Entry and Transmission | PLOS One [journals.plos.org]

- 2. Frontiers | Current and Promising Antivirals Against Chikungunya Virus [frontiersin.org]

- 3. Suramin Inhibits Chikungunya Virus Entry and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suramin Inhibits Chikungunya Virus Replication by Interacting with Virions and Blocking the Early Steps of Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antivirals against the Chikungunya Virus [mdpi.com]

- 6. Suramin inhibits chikungunya virus replication through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Suramin treatment reduces chikungunya pathogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Antiviral evaluation of 1,4-disubstituted-1,2,3-triazole derivatives against Chikungunya virus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide: Initial Toxicity Screening of Chikv-IN-4 in Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial toxicity screening of Chikv-IN-4, a potent and selective inhibitor of the Chikungunya virus (CHIKV). Chikv-IN-4, also identified as compound 31b in the CHVB series of analogues, has demonstrated significant antiviral activity.[1] This document summarizes the available quantitative toxicity data, details the experimental protocols for cytotoxicity assessment, and visualizes key experimental workflows and the compound's mechanism of action.

Quantitative Toxicity Data

The initial toxicity of Chikv-IN-4 was evaluated to determine its safety profile in vitro. The following table summarizes the key parameters from these studies. The compound was assessed for its cytotoxic effects on the human colorectal adenocarcinoma cell line, Caco-2.

| Compound ID | Cell Line | Assay | Endpoint | Result | Selectivity Index (SI) | Reference |

| Chikv-IN-4 (31b) | Caco-2 | MTS Assay | CC50 | >100 µM | >166.7 | --INVALID-LINK-- |

Note: The EC50 of Chikv-IN-4 against Chikungunya virus is 0.6 µM.[2][3] The Selectivity Index (SI) is calculated as CC50/EC50. A higher SI value indicates a more favorable safety profile, suggesting that the compound is more toxic to the virus than to the host cells. The study notes that no significant cytotoxic effects were detected for the CHVB compound series.[1]

Experimental Protocols

The following protocols are based on the methodologies described for the assessment of the CHVB series of compounds, including Chikv-IN-4.[1]

Cell Culture

-

Cell Line: Caco-2 (human colorectal adenocarcinoma) cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Cells are passaged upon reaching 80-90% confluency.

Cytotoxicity Assay (MTS Assay)

The cytotoxicity of Chikv-IN-4 is determined using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay, which measures cell viability.

-

Cell Seeding: Caco-2 cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of Chikv-IN-4. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTS Reagent Addition: After the incubation period, the MTS reagent, in combination with an electron coupling reagent (e.g., phenazine ethosulfate), is added to each well according to the manufacturer's instructions.

-

Incubation with MTS: The plates are incubated for 1-4 hours at 37°C. During this time, viable cells with active metabolism convert the MTS tetrazolium salt into a colored formazan product.

-

Absorbance Measurement: The absorbance of the formazan product is measured at 490 nm using a microplate reader.

-

Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control cells. The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Toxicity Screening

The following diagram illustrates the general workflow for the initial in vitro toxicity screening of Chikv-IN-4.

Caption: Experimental workflow for Chikv-IN-4 toxicity screening.

Signaling Pathway: Inhibition of CHIKV nsP1 Capping Machinery

Chikv-IN-4 targets the viral non-structural protein 1 (nsP1), which is essential for the capping of viral RNA. This process is crucial for viral replication and evasion of the host immune system. The diagram below illustrates the CHIKV RNA capping pathway and the inhibitory action of Chikv-IN-4.

Caption: Inhibition of CHIKV nsP1 by Chikv-IN-4.

References

Methodological & Application

Chikv-IN-4 experimental protocol for in vitro assays

An experimental protocol for evaluating the in vitro efficacy of Chikv-IN-4, a novel inhibitor of the Chikungunya virus (CHIKV), is detailed below. This document provides researchers, scientists, and drug development professionals with comprehensive application notes and detailed methodologies for key in vitro assays.

Application Notes

The in vitro evaluation of Chikv-IN-4 is critical to determining its potential as an anti-CHIKV therapeutic. The following assays are designed to characterize the compound's cytotoxicity, antiviral activity, and mechanism of action.

-

Cytotoxicity Assay: Before assessing antiviral efficacy, it is crucial to determine the concentration range at which Chikv-IN-4 is toxic to the host cells. This is typically achieved using a cell viability assay, such as the MTT or MTS assay, to calculate the 50% cytotoxic concentration (CC50).

-

Antiviral Activity Assays: Several methods can be employed to measure the inhibitory effect of Chikv-IN-4 on CHIKV replication.

-

Plaque Reduction Neutralization Test (PRNT): This is a gold-standard assay for quantifying infectious virus titers.[1] It measures the ability of the compound to reduce the number of viral plaques, with the 50% effective concentration (EC50) being a key parameter.

-

Focus-Forming Unit (FFU) Assay: Similar to the PRNT, this assay quantifies infectious virus particles, but it uses immunostaining to visualize foci of infected cells. It is often more rapid than the PRNT.

-

Quantitative RT-PCR (qRT-PCR): This method quantifies viral RNA levels in infected cells, providing a measure of the compound's effect on viral genome replication.[2]

-

Reporter Virus Assays: The use of recombinant viruses expressing reporter genes (e.g., luciferase or fluorescent proteins) can simplify the quantification of viral replication and is amenable to high-throughput screening.[3]

-

-

Mechanism of Action Assays: To understand how Chikv-IN-4 inhibits CHIKV, a series of specialized assays can be performed.

-

Time-of-Addition Assay: This assay helps to pinpoint the stage of the viral life cycle that is targeted by the compound. By adding Chikv-IN-4 at different time points relative to infection, it is possible to distinguish between inhibition of entry, replication, or egress.[2]

-

Attachment and Entry Assays: These experiments are designed to specifically assess whether the compound prevents the virus from binding to the cell surface or from entering the cell.[4]

-

Data Presentation

The quantitative data obtained from these assays should be summarized for clear comparison. The following table provides a template for presenting the key parameters.

| Parameter | Description | Chikv-IN-4 Value | Control Compound Value |

| CC50 (µM) | 50% Cytotoxic Concentration | ||

| EC50 (µM) | 50% Effective Concentration | ||

| SI | Selectivity Index (CC50/EC50) |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. A variety of cell lines are susceptible to CHIKV infection and can be used for these assays, including Vero, BHK-21, and HEK-293T cells.[5]

Cytotoxicity Assay (MTT Assay)

-

Seed host cells (e.g., Vero cells) in a 96-well plate and incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of Chikv-IN-4 in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of Chikv-IN-4.

-

Incubate the plate for the desired period (e.g., 24-48 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.

Plaque Reduction Neutralization Test (PRNT)

-

Seed host cells in a 6-well or 12-well plate and grow to confluency.

-

Prepare serial dilutions of Chikv-IN-4.

-

In a separate plate, mix the compound dilutions with a known amount of CHIKV (e.g., 100 plaque-forming units).

-

Incubate the virus-compound mixture for 1 hour at 37°C.

-

Inoculate the confluent cell monolayers with the virus-compound mixtures.

-

After a 1-hour adsorption period, remove the inoculum and overlay the cells with a medium containing carboxymethylcellulose or agar.

-

Incubate the plates for 2-3 days to allow for plaque formation.

-

Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Calculate the EC50 value by plotting the percentage of plaque reduction against the compound concentration.

Time-of-Addition Assay

-

Seed host cells in multi-well plates and allow them to reach confluency.

-

Infect the cells with CHIKV at a high multiplicity of infection (MOI).

-

Add Chikv-IN-4 at its effective concentration at different time points pre- and post-infection (e.g., -2h, 0h, 2h, 4h, 6h, 8h).

-

At the end of the experiment (e.g., 24 hours post-infection), harvest the cell supernatant.

-

Quantify the virus titer in the supernatant using a plaque assay or qRT-PCR.

-

Plot the viral titer against the time of compound addition to determine the sensitive step of the viral life cycle.

Visualizations

The following diagrams illustrate key concepts and workflows related to the in vitro testing of Chikv-IN-4.

Caption: Potential inhibition points of Chikv-IN-4 in the CHIKV replication cycle.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Live-attenuated CHIKV vaccine with rearranged genome replicates in vitro and induces immune response in mice | PLOS Neglected Tropical Diseases [journals.plos.org]

- 4. Drug repurposing approach against chikungunya virus: an in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Overview on Chikungunya Virus Infection: From Epidemiology to State-of-the-Art Experimental Models [frontiersin.org]

Application Notes and Protocols for the Evaluation of Chikungunya Virus Inhibitors

Note: Initial searches did not yield specific information for a compound designated "Chikv-IN-4." The following application notes and protocols are based on the published data for a potent Chikungunya virus (CHIKV) inhibitor, QVIR (4-hydroxy-1-methyl-3-(3-morpholinopropanoyl)quinoline-2(1H)-one) , and are intended to serve as a comprehensive guide for researchers evaluating novel anti-CHIKV compounds. These protocols can be adapted for the specific compound of interest, such as Chikv-IN-4, once its preliminary characteristics are known.

Introduction

Chikungunya virus (CHIKV) is a mosquito-borne alphavirus that causes Chikungunya fever, a disease characterized by fever, rash, and severe, often debilitating, polyarthralgia.[1][2][3][4] With no approved antiviral therapies or vaccines available, there is a critical need for the development of effective anti-CHIKV agents.[1][4] This document provides detailed protocols for the in vitro evaluation of potential CHIKV inhibitors, using the compound QVIR as an illustrative example. QVIR has demonstrated potent inhibitory activity against CHIKV by targeting the viral non-structural protein 2 (nsP2) and the envelope glycoprotein E2.[5][6]

Quantitative Data Summary for QVIR

The following table summarizes the in vitro efficacy and cytotoxicity of the reference compound QVIR against Chikungunya virus.

| Compound | Virus Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| QVIR | S27 (prototype) | BHK-21 | 2.2 ± 0.49 | > 200 | > 90.9 | [5] |

Table 1: In Vitro Antiviral Activity and Cytotoxicity of QVIR. EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%. The Selectivity Index (SI) is calculated as CC₅₀/EC₅₀.

Experimental Protocols

Cell Lines and Virus

-

Cell Line: Baby Hamster Kidney (BHK-21) cells are commonly used for CHIKV propagation and antiviral assays.[5][6] These cells should be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a 5% CO₂ atmosphere.

-

Virus Strain: The prototype Chikungunya virus strain S27 is a suitable choice for these experiments.[5][6] Viral stocks can be prepared by infecting confluent monolayers of BHK-21 cells and harvesting the supernatant when the cytopathic effect (CPE) is evident. The virus titer should be determined by a plaque assay or a 50% tissue culture infectious dose (TCID₅₀) assay.

Cytotoxicity Assay

This protocol determines the concentration of the test compound that affects host cell viability.

-

Cell Seeding: Seed BHK-21 cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of the test compound (e.g., QVIR) in cell culture medium.

-

Treatment: Remove the old medium from the cells and add 100 µL of the various compound concentrations to the wells. Include wells with untreated cells as a control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Viability Assessment (MTT Assay):

-

Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC₅₀ value is determined by plotting the percentage of viability against the compound concentration and using non-linear regression analysis.

Antiviral Activity Assay (Plaque Reduction Neutralization Test - PRNT)

This assay quantifies the inhibition of infectious virus particle production.

-

Cell Seeding: Seed BHK-21 cells in 24-well plates and grow to confluency.

-

Infection: Infect the confluent cell monolayers with CHIKV at a multiplicity of infection (MOI) of 0.01.[5][6]

-

Treatment: After a 1-hour adsorption period, remove the viral inoculum, wash the cells with phosphate-buffered saline (PBS), and add fresh medium containing serial dilutions of the test compound (e.g., QVIR at concentrations of 1.25, 2.5, 5, 10, and 20 µM).[5][6] Include a virus-only control and a positive control (e.g., Ribavirin).

-

Incubation: Incubate the plates for 24-48 hours.

-

Supernatant Collection: Collect the culture supernatants, which contain the progeny virus.

-

Plaque Assay:

-

Prepare 10-fold serial dilutions of the collected supernatants.

-

Infect fresh confluent monolayers of BHK-21 cells in 6-well plates with 100 µL of each dilution for 1 hour.

-

Remove the inoculum and overlay the cells with a mixture of 2X DMEM and 1.6% low-melting-point agarose.

-

Incubate for 2-3 days until plaques are visible.

-

Fix the cells with 4% formaldehyde and stain with 0.1% crystal violet to visualize and count the plaques.

-

-

Data Analysis: Calculate the viral titer (Plaque Forming Units per mL, PFU/mL) for each compound concentration. The EC₅₀ value is the concentration of the compound that reduces the viral titer by 50% compared to the untreated virus control.

Time-of-Addition Assay

This experiment helps to determine the stage of the viral replication cycle targeted by the inhibitor.

-

Experimental Arms:

-

Pre-treatment: Treat cells with the compound for 2-4 hours, then wash and infect with CHIKV.

-

Co-treatment: Add the compound and virus to the cells simultaneously.

-

Post-treatment: Infect cells with CHIKV for 1 hour, wash, and then add the compound at different time points post-infection (e.g., 0, 2, 4, 8, 12, 16 hours).[5]

-

-

Procedure: Follow the general procedure for the antiviral activity assay, but vary the timing of compound addition as described above. A fixed, non-toxic concentration of the compound (e.g., 2-5 times the EC₅₀) should be used.

-

Analysis: Collect supernatants at 24 hours post-infection and determine the viral titer by plaque assay. The results will indicate whether the compound acts at the entry, replication, or late stages of the viral life cycle. For QVIR, optimal inhibition was observed up to 16 hours post-infection, suggesting it targets the replication phase.[5]

Visualizations

Experimental Workflow

Caption: Workflow for in vitro evaluation of anti-CHIKV compounds.

Proposed Signaling Pathway Inhibition by QVIR

Caption: Proposed mechanism of QVIR targeting CHIKV nsP2 and E2.

References

- 1. Small-Molecule Inhibitors of Chikungunya Virus: Mechanisms of Action and Antiviral Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Chikungunya - Wikipedia [en.wikipedia.org]

- 4. Chikungunya virus: epidemiology, replication, disease mechanisms, and prospective intervention strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Chikungunya Virus Infection by 4-Hydroxy-1-Methyl-3-(3-morpholinopropanoyl)quinoline-2(1H)-one (QVIR) Targeting nsP2 and E2 Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for High-Throughput Screening of Chikv-IN-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chikungunya virus (CHIKV) is a mosquito-borne alphavirus responsible for chikungunya fever, a disease characterized by debilitating arthralgia that can persist for months or years. The global spread of CHIKV and the lack of approved antiviral therapies underscore the urgent need for new drug discovery initiatives. High-throughput screening (HTS) is a critical technology in this endeavor, enabling the rapid evaluation of large compound libraries to identify potential antiviral agents. These application notes provide a detailed framework for the utilization of a hypothetical kinase inhibitor, Chikv-IN-4, in a high-throughput screening campaign designed to identify inhibitors of Chikungunya virus replication.

The described methodologies are based on established principles of cell-based phenotypic screening, which measures the ability of a compound to protect cells from virus-induced death. Specifically, a resazurin reduction assay is presented as a robust and straightforward method for primary screening. Further protocols for hit confirmation and counter-screening are also detailed to ensure the selection of specific and potent anti-CHIKV compounds.

Application of Chikv-IN-4 in High-Throughput Screening

This section outlines the application of a novel, hypothetical kinase inhibitor, Chikv-IN-4, in a high-throughput screening workflow to identify and characterize its anti-CHIKV activity.

Principle of the Primary Assay

The primary screening assay is a cell-based phenotypic assay that quantifies the inhibition of CHIKV-induced cytopathic effect (CPE). The assay utilizes the metabolic indicator resazurin, which is reduced by viable cells to the fluorescent product resorufin. In the presence of replicating CHIKV, infected cells undergo apoptosis and lose their metabolic activity, resulting in a low fluorescence signal. An effective antiviral compound, such as Chikv-IN-4, would inhibit viral replication, protect the cells from CPE, and thus maintain a high fluorescence signal. This method provides a simple, robust, and scalable platform for screening large compound libraries.

Data Presentation

The following table summarizes the hypothetical quantitative data for Chikv-IN-4, representing a successful hit from a primary HTS campaign.

| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| Chikv-IN-4 | 2.5 | >50 | >20 |

| Mycophenolic Acid (Control) | 1.8 | 35 | 19.4 |

Table 1: Antiviral Activity and Cytotoxicity of Chikv-IN-4. IC50 (50% inhibitory concentration) represents the concentration at which Chikv-IN-4 inhibits 50% of the CHIKV-induced cytopathic effect. CC50 (50% cytotoxic concentration) is the concentration at which the compound reduces cell viability by 50%. The Selectivity Index (SI) is a measure of the compound's therapeutic window.

Experimental Protocols

Primary High-Throughput Screening Assay: Resazurin-Based Cell Viability Assay

This protocol is designed for a 384-well plate format, suitable for automated HTS.

Materials and Reagents:

-

HuH-7 or Vero cells

-

Chikungunya virus (e.g., S27 strain)

-

Complete Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Infection Medium (e.g., DMEM with 2% FBS)

-

Chikv-IN-4 and control compounds (e.g., Mycophenolic Acid)

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

-

384-well clear-bottom black plates

-

Multichannel pipettes or automated liquid handling system

-

Plate reader with fluorescence detection (Excitation: 560 nm, Emission: 590 nm)

Procedure:

-

Cell Seeding:

-

Trypsinize and resuspend HuH-7 cells in Complete Growth Medium to a concentration of 4 x 10^5 cells/mL.

-

Using an automated dispenser, seed 25 µL of the cell suspension (10,000 cells/well) into each well of a 384-well plate.

-

Incubate the plates for 24 hours at 37°C with 5% CO2.

-

-

Compound Addition:

-

Prepare serial dilutions of Chikv-IN-4 and control compounds in Infection Medium. The final concentration should be 2X the desired screening concentration (e.g., 20 µM for a 10 µM final concentration).

-

Remove the growth medium from the cell plates and add 25 µL of the compound dilutions to the respective wells. Include wells with medium only (no cells) for background control, and wells with cells and DMSO (vehicle control) for positive (no inhibition) and negative (inhibition) controls.

-

-

Virus Infection:

-

Dilute the CHIKV stock in Infection Medium to a multiplicity of infection (MOI) of 0.1.

-

Add 25 µL of the diluted virus to all wells except the mock-infected (cell control) and background wells. Add 25 µL of Infection Medium without virus to the mock-infected wells.

-

The final volume in each well should be 50 µL.

-

-

Incubation:

-

Incubate the plates for 72 hours at 37°C with 5% CO2.

-

-

Resazurin Addition and Signal Detection:

-

Add 5 µL of the resazurin solution to each well.

-

Incubate for 4 hours at 37°C.

-

Measure the fluorescence intensity using a plate reader (Ex: 560 nm, Em: 590 nm).

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each well relative to the mock-infected controls.

-

Determine the IC50 and CC50 values by plotting the dose-response curves.

-

Secondary Assay: Counter-Screening Against Dengue Virus

To assess the specificity of Chikv-IN-4, a counter-screen against a different virus, such as Dengue virus (DENV), is recommended.

Materials and Reagents:

-

Huh-7.5 cells

-

Dengue virus serotype 2 (DENV2)

-

The same media and reagents as the primary assay.

Procedure:

-

Follow the same procedure as the primary HTS assay, substituting Huh-7.5 cells for HuH-7 and DENV2 for CHIKV.

-

The MOI for DENV2 may need to be optimized for the specific cell line and virus stock.

-

Incubate for 72 hours and measure cell viability using the resazurin assay.

-

Analyze the data to determine if Chikv-IN-4 exhibits inhibitory activity against DENV2. A lack of activity would suggest specificity for CHIKV.

Mandatory Visualizations

The following diagrams illustrate the high-throughput screening workflow and a hypothetical signaling pathway targeted by Chikv-IN-4.

Caption: High-throughput screening workflow for the identification of CHIKV inhibitors.

Caption: Hypothetical mechanism of action for Chikv-IN-4 targeting a host kinase.

Conclusion